1-Boc-3-(boc-amino)azetidine-3-carboxylic acid
Overview
Description
1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amine functionalities. The compound’s structure includes a carboxylic acid group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid typically involves the protection of the amine group in azetidine with Boc groups. One common method is the reaction of azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow techniques and advanced separation methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(boc-amino)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be deprotected under acidic conditions to yield free amines, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as an ester or an amide.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) are used in peptide coupling reactions.
Major Products Formed
Deprotected Amines: Removal of Boc groups yields free amines.
Alcohols and Esters: Reduction and oxidation of the carboxylic acid group lead to alcohols and esters, respectively.
Amides: Peptide coupling reactions result in the formation of amide bonds.
Scientific Research Applications
1-Boc-3-(boc-amino)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly in the synthesis of peptidomimetics and other therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc protecting groups stabilize the amine functionalities, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amines can interact with various molecular targets, including enzymes and receptors, depending on the specific application. The carboxylic acid group can also participate in various biochemical pathways, contributing to the compound’s versatility in research and development .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)azetidine: Similar structure but with an aminomethyl group instead of a carboxylic acid group.
3-(Boc-amino)azetidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
1-Boc-3-azetidinone: Contains a ketone group instead of a carboxylic acid group.
Uniqueness
1-Boc-3-(boc-amino)azetidine-3-carboxylic acid is unique due to the presence of both Boc-protected amine groups and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-12(2,3)21-10(19)15-14(9(17)18)7-16(8-14)11(20)22-13(4,5)6/h7-8H2,1-6H3,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALKUARCQYSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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